CID 138115313

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

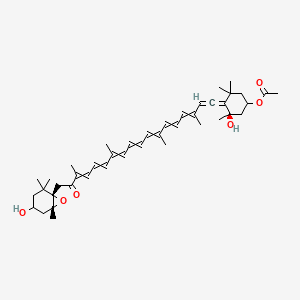

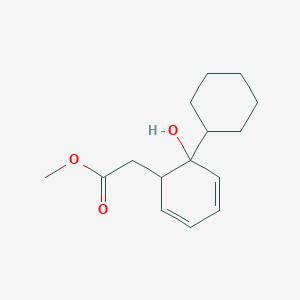

Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.

Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.

Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to prevent degradation of fucoxanthin.

Major Products Formed: The degradation products of fucoxanthin include a series of epoxides, cis-isomers, apo-fucoxanthinone, apo-fucoxanthin, and hydroxy compounds . These products are formed due to the chemical instability of fucoxanthin under various conditions.

Wissenschaftliche Forschungsanwendungen

Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .

Wirkmechanismus

Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .

Eigenschaften

Molekularformel |

C42H58O6 |

|---|---|

Molekulargewicht |

658.9 g/mol |

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |

InChI-Schlüssel |

SJWWTRQNNRNTPU-YMSCUYAXSA-N |

Isomerische SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |

Kanonische SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)

![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)

![(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14789630.png)

![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)

![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)

![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)

![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)